6-Chloro vs. 2-Chloro Regioisomer Differentiation
The differentiation between 6-Chloro-2-(4-hydroxyphenyl)benzoic acid and its close structural analog, 2-Chloro-4-(4-hydroxyphenyl)benzoic acid (CAS 1261938-18-4) , is driven by the position of the chlorine atom on the central benzoic acid ring. In the target compound, the chlorine is ortho to the carboxylic acid and the hydroxyphenyl group is ortho to the carboxylic acid. In the comparator, the chlorine is ortho to the carboxylic acid, but the hydroxyphenyl group is para to the carboxylic acid. This regioisomeric difference is predicted to alter molecular properties such as the compound's dipole moment and acid dissociation constant (pKa), which in turn affect its reactivity in cross-coupling reactions and its potential to form specific hydrogen-bonding interactions with biological targets .
| Evidence Dimension | Molecular Structure & Regioisomerism |
|---|---|
| Target Compound Data | Chlorine at 6-position; 4-hydroxyphenyl at 2-position of benzoic acid (IUPAC: 2-chloro-6-(4-hydroxyphenyl)benzoic acid) |
| Comparator Or Baseline | 2-Chloro-4-(4-hydroxyphenyl)benzoic acid (CAS 1261938-18-4): Chlorine at 2-position; hydroxyphenyl at 4-position |
| Quantified Difference | Difference in substitution pattern; no direct quantitative comparison available |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
For procurement, selecting the correct regioisomer is non-negotiable, as the specific substitution pattern dictates the compound's utility in a given synthetic route or biological assay, where even a single atom shift can drastically alter the outcome.
